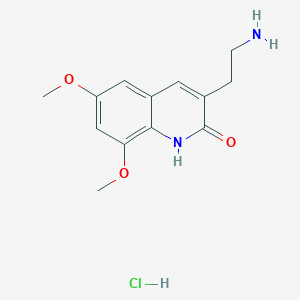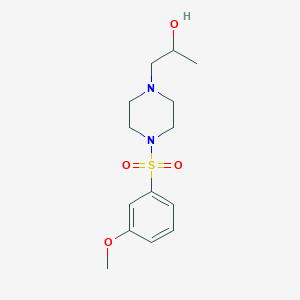
1-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a piperazine derivative that has been synthesized through a specific method. In
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
This compound has been studied in the context of neuropharmacology, particularly as a potential antagonist for the 5-HT6 receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and cognition. The compound has shown promising results in early in vivo cognition-enhancing studies .
Drug Design and Synthesis
The compound has been used in the design and synthesis of novel indole derivatives . These derivatives have been synthesized via a hybridization strategy of idalopirdine and SB-271046 . The optimal compound, C14, with difluoromethyl on the C3 position on the indole scaffold, increased the affinity for the 5-HT6R up to 10-folds .
Pharmacokinetics
The compound has been evaluated for its pharmacokinetic properties . It has shown good pharmacokinetic properties and in vitro metabolic properties .
Antifungal Activity
While the compound itself does not have antifungal activity, it has been used in the synthesis of compounds that do . For example, compounds 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .
Tubulin Binding
In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties . According to the molecular modelling studies, compound 10ec binds to the colchicine binding site of the tubulin .
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers.
Wirkmechanismus
Target of Action
Similar compounds such as para-methoxyphenylpiperazine have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Mode of Action
Similar compounds have been found to interact with their targets by inhibiting the reuptake and inducing the release of neurotransmitters .
Biochemical Pathways
Similar compounds have been found to affect the monoamine neurotransmitter pathways .
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted renally .
Result of Action
Similar compounds have been found to have stimulant effects .
Action Environment
Similar compounds have been found to have their stability affected by air and moisture .
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12(17)11-15-6-8-16(9-7-15)21(18,19)14-5-3-4-13(10-14)20-2/h3-5,10,12,17H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKROANHKFFWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)
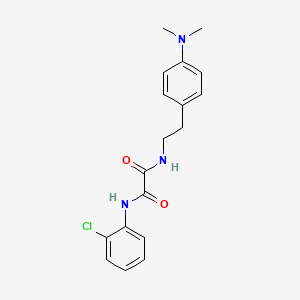



![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)
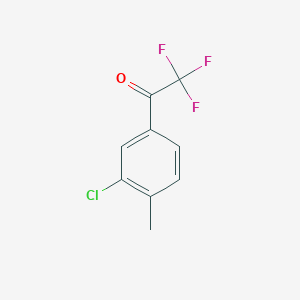
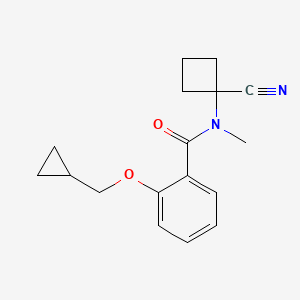
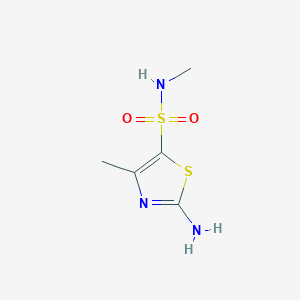

![1-[[1-[3-(3,4-Dichlorophenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B2613005.png)
![7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613006.png)
